

molecular formula and weight of 5-Bromobenzo[b]thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromobenzo[b]thiophene-3-carbaldehyde

Cat. No.: B109403

[Get Quote](#)

In-Depth Technical Guide: 5-Bromobenzo[b]thiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **5-Bromobenzo[b]thiophene-3-carbaldehyde**. This compound is a derivative of the benzo[b]thiophene scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Chemical and Physical Properties

5-Bromobenzo[b]thiophene-3-carbaldehyde is a solid organic compound. Its key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₅ BrOS	[1] [2]
Molecular Weight	241.11 g/mol	[1]
CAS Number	16296-72-3	[1] [2]
IUPAC Name	5-bromo-1-benzothiophene-3-carbaldehyde	[1]

Experimental Protocols: Synthesis

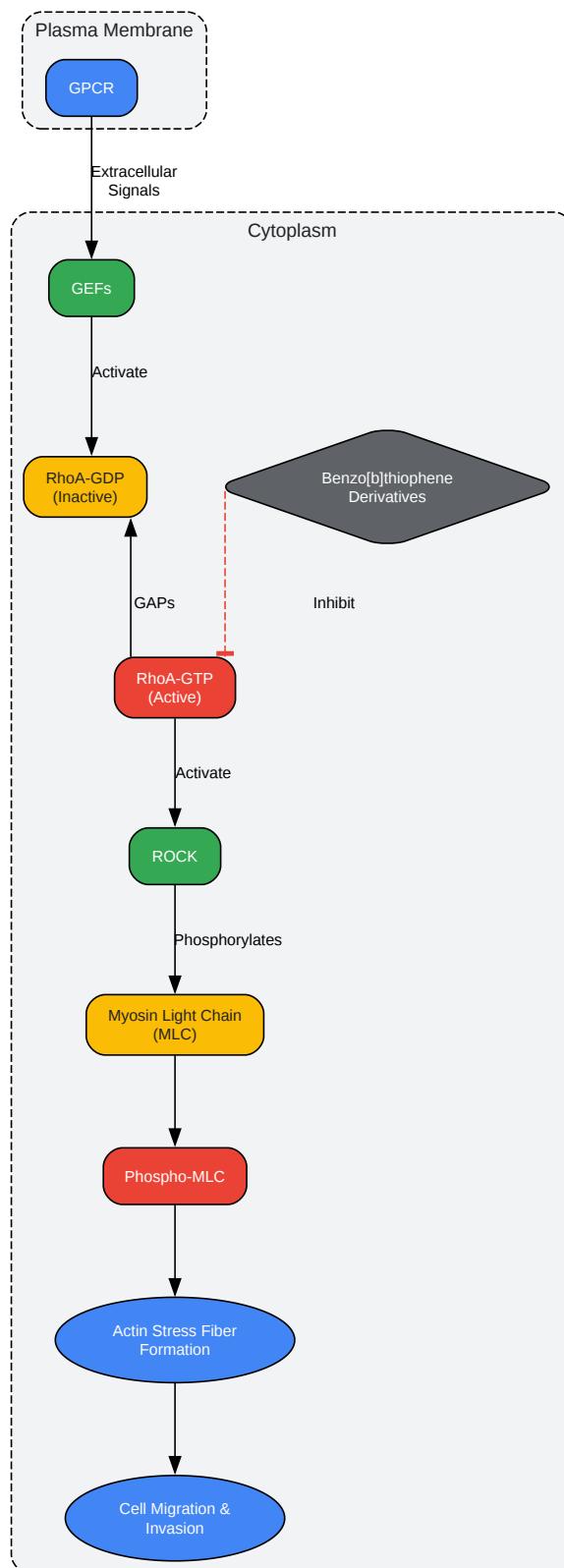
The synthesis of **5-Bromobenzo[b]thiophene-3-carbaldehyde** can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#) This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the benzo[b]thiophene ring system.[\[3\]](#)[\[4\]](#)

Protocol: Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene

Materials:

- 5-Bromobenzo[b]thiophene
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

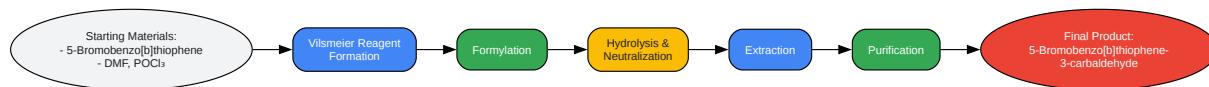
- Magnetic stirrer
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator


Procedure:

- Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl_3) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The formation of the chloroiminium ion, the Vilsmeier reagent, occurs during this step.[\[4\]](#)
- Formylation Reaction: Dissolve 5-bromobenzo[b]thiophene in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C . After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate iminium salt to the aldehyde.[\[4\]](#) Stir until the ice has melted and gas evolution has ceased.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate (MgSO_4).
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure **5-Bromobenzo[b]thiophene-3-carbaldehyde**.

Biological Relevance and Signaling Pathways

While direct studies on the biological activity of **5-Bromobenzo[b]thiophene-3-carbaldehyde** are not extensively documented, derivatives of the benzo[b]thiophene scaffold have shown significant pharmacological potential. Notably, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated as anticancer agents that target the RhoA/ROCK signaling pathway.^[6] This pathway is crucial in regulating cellular processes that, when dysregulated, can promote tumor growth and metastasis.^[6]


The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and proliferation. The diagram below illustrates a simplified overview of this signaling pathway and the potential point of inhibition by benzo[b]thiophene derivatives.

[Click to download full resolution via product page](#)

Caption: Simplified RhoA/ROCK signaling pathway and potential inhibition by benzo[b]thiophene derivatives.

Logical Workflow for Synthesis

The synthesis of **5-Bromobenzo[b]thiophene-3-carbaldehyde** follows a logical progression from starting materials to the final product, as outlined in the experimental protocol. The workflow diagram below visualizes this process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromobenzo[b]thiophene-3-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1-benzothiophene-3-carbaldehyde | C9H5BrOS | CID 7537499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [molecular formula and weight of 5-Bromobenzo[b]thiophene-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109403#molecular-formula-and-weight-of-5-bromobenzo-b-thiophene-3-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com